![molecular formula C15H12ClNO2 B020782 8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one CAS No. 165739-70-8](/img/structure/B20782.png)
8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one
Overview
Description
Scientific Research Applications
Antidiabetic Potential
The compound might be explored for its antidiabetic potential, particularly in the stimulation of insulin release from pancreatic β-cells or as a K_ATP-channel opener . This could offer a new avenue for diabetes treatment, especially for type 2 diabetes where insulin secretion is impaired.
Neuropharmacological Properties
The compound’s structure is reminiscent of molecules that interact with central nervous system receptors. It could be studied for its effects on neurotransmitter systems, such as the modulation of AMPA receptors, which are involved in fast synaptic transmission in the brain . This could lead to applications in treating neurological disorders or enhancing cognitive functions.
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with ampa receptors .
Mode of Action
It has been reported that similar compounds act as positive modulators of the ampa receptor . This means they enhance the activity of the AMPA receptor, leading to increased excitatory neurotransmission.
Biochemical Pathways
The activation of ampa receptors can lead to a cascade of events, including the activation of secondary messengers and the modulation of various cellular processes .
Result of Action
The activation of ampa receptors can lead to increased excitatory neurotransmission, which can have various effects depending on the specific neurons and circuits involved .
properties
IUPAC Name |
13-chloro-6-methoxy-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-19-12-7-10-3-2-9-6-11(16)4-5-13(9)15(18)14(10)17-8-12/h4-8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMFXNZOPNREGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=O)C3=C(CC2)C=C(C=C3)Cl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593324 | |
Record name | 8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one | |
CAS RN |
165739-70-8 | |
Record name | 8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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